BenchChemオンラインストアへようこそ!

N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Permeability

Select this specific 2-aminobenzothiazole to leverage its unique 6-methylthio substitution pattern and furan-2-ylmethyl substituent—key differentiators from 4-methylthio or tetrahydrofuran analogs. Its computed XLogP3 3.8, TPSA 91.6 Ų, 5 H-bond acceptors, and 4 rotatable bonds make it ideal for antimicrobial screening panels, fragment-based libraries, and as a reproducible reference standard for in silico ADMET model calibration. Supplied at ≥95% purity, it ensures batch-to-batch consistency for reliable SAR studies and assay development.

Molecular Formula C13H12N2OS2
Molecular Weight 276.4 g/mol
CAS No. 1350989-16-0
Cat. No. B1428267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine
CAS1350989-16-0
Molecular FormulaC13H12N2OS2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
InChIInChI=1S/C13H12N2OS2/c1-17-10-4-5-11-12(7-10)18-13(15-11)14-8-9-3-2-6-16-9/h2-7H,8H2,1H3,(H,14,15)
InChIKeyWANUMGJKMKIDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine (CAS 1350989-16-0): Procurement-Relevant Physicochemical and Structural Profile


N-(2-Furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine (CAS 1350989-16-0, PubChem CID 71300272) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole class, featuring a furan-2-ylmethyl substituent at the 2-amino position and a methylthio group at the 6-position of the benzothiazole core [1]. The compound has a molecular formula of C13H12N2OS2 and a molecular weight of 276.4 g/mol [1]. It is commercially available as a research-grade screening compound, typically supplied at ≥95% purity . The combination of a hydrogen-bond-accepting furan ring, a sulfur-containing methylthio substituent, and the planar benzothiazole scaffold confers distinct computed physicochemical properties—including an XLogP3-AA of 3.8, a topological polar surface area of 91.6 Ų, one hydrogen bond donor, and five hydrogen bond acceptors—that differentiate it from positional isomers and saturated-ring analogs in solubility, permeability, and target-engagement profiles [1].

N-(2-Furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine: Why Positional Isomers and Saturated-Ring Analogs Cannot Be Assumed to Be Functionally Interchangeable


Substitution among in-class 2-aminobenzothiazole derivatives is not straightforward because small structural changes—such as relocating the methylthio group from the 6- to the 4-position or saturating the furan ring to tetrahydrofuran—produce measurable differences in key physicochemical parameters that govern solubility, membrane permeability, and target binding [1]. For instance, the 6-methylthio positional isomer presents a different molecular shape and electron distribution compared to the 4-methylthio isomer, altering its dipole moment and hydrogen-bonding surface [1]. Similarly, replacing the aromatic furan ring with the non-aromatic tetrahydrofuran ring in the N-substituent affects molecular planarity, π-stacking capability, and lipophilicity [1]. Without direct comparative biological data, these physicochemical distinctions are the most reliable procurement-relevant differentiators, as they directly impact formulation behavior, assay compatibility, and potential off-target profiles. The quantitative evidence below establishes the specific, measurable dimensions along which this compound diverges from its closest commercially available analogs.

N-(2-Furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine: Quantifiable Differentiation Against Positional Isomer and Saturated-Ring Analog


Lipophilicity (XLogP3-AA) Comparison: 6-Methylthio Target Compound vs. 4-Methylthio Positional Isomer

The computed XLogP3-AA of N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine is 3.8, indicating moderate lipophilicity suitable for passive membrane diffusion while limiting aqueous insolubility [1]. In comparison, the 4-methylthio positional isomer (N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine) is expected to exhibit a similar but not identical logP value due to altered electronic distribution around the benzothiazole core [2]. Even a difference of 0.2–0.5 log units can influence partition coefficients in octanol/water systems by approximately 1.6–3.2 fold, potentially altering bioavailability and assay outcomes in cell-based screens [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Target Compound vs. Tetrahydrofuran Analog

The target compound has a computed TPSA of 91.6 Ų, reflecting the contribution of the aromatic furan oxygen, the benzothiazole nitrogen and sulfur atoms, and the thioether sulfur [1]. The direct tetrahydrofuran analog (6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine) lacks aromaticity in the oxygen-containing ring, which slightly alters the spatial distribution of polar atoms and can modify the effective PSA in conformational ensembles [2]. A TPSA of 91.6 Ų places the target compound near the upper limit for optimal oral absorption (typically <140 Ų) and below the threshold for significant blood-brain barrier penetration (<90 Ų often preferred), a borderline property that could be shifted by even minor structural modifications [1].

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. 4-Chloro Analog

The target compound possesses 1 hydrogen bond donor (the secondary amine NH) and 5 hydrogen bond acceptors (benzothiazole N and S, furan O, thioether S, and the amine N) [1]. By contrast, the commercially available 4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine replaces the electron-donating methylthio group with an electron-withdrawing chloro substituent, reducing the hydrogen bond acceptor count to 4 while maintaining the donor count at 1 [2]. The additional sulfur-based acceptor in the target compound may enhance interactions with metal ions or polar residues in enzyme active sites, while the chlorine substituent in the analog primarily contributes to halogen bonding and hydrophobic interactions [1].

Hydrogen Bonding Solubility Target Engagement

Rotatable Bond Count: Conformational Flexibility of Target Compound vs. 6-Bromo Analog

The target compound contains 4 rotatable bonds (excluding the methylthio methyl rotation), primarily from the N–CH2–furan linkage and the methylthio group [1]. The 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine analog has only 3 rotatable bonds, as the bromine atom introduces no additional rotational degrees of freedom [2]. Although the difference of 1 rotatable bond appears small, it translates to a lower conformational entropy penalty upon binding for the target compound, which may result in a more favorable binding free energy if the bound conformation is accessible [1]. Conversely, the increased flexibility could reduce selectivity if multiple conformations can fit the binding site.

Conformational Entropy Binding Affinity Selectivity

N-(2-Furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine: Application Scenarios Grounded in Demonstrated Differentiation


Antimicrobial Screening Libraries Requiring Moderate Lipophilicity and Sulfur-Mediated Target Engagement

The target compound's XLogP3-AA of 3.8 and its five hydrogen bond acceptors, including a thioether sulfur, make it a suitable candidate for antimicrobial screening panels targeting enzymes that utilize sulfur coordination, such as cysteine proteases or metallo-β-lactamases. Its physicochemical profile differentiates it from the less lipophilic tetrahydrofuran analog or the chlorine-substituted analog with reduced acceptor capacity [1]. Procurement for these libraries benefits from the compound's computed TPSA of 91.6 Ų, which supports passive diffusion across bacterial membranes while avoiding excessive polarity-driven efflux [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases or Metalloenzymes

With a molecular weight of 276.4 g/mol, 4 rotatable bonds, and 1 hydrogen bond donor, the compound meets fragment-likeness criteria (Rule of Three). Its conformational flexibility (4 rotatable bonds) provides an advantage over the more rigid 6-bromo analog (3 rotatable bonds) in exploring binding site subpockets, while the methylthio group offers a potential handle for metabolic stabilization or further derivatization [1]. This compound should be prioritized over the 4-methylthio isomer when the screening assay involves a protein with a deep, hydrophobic cleft that accommodates a 6-substituted benzothiazole scaffold [1].

Physicochemical Property Benchmarking Studies for Benzothiazole-Derived Tool Compounds

The well-defined computed properties—XLogP3 3.8, TPSA 91.6 Ų, 5 H-bond acceptors, 4 rotatable bonds—make this compound a reproducible reference standard for calibrating in silico ADMET prediction models or for experimental logP/logD determination by shake-flask or chromatographic methods [1]. Its purity specification of ≥95% (as supplied by Life Chemicals) further supports its use as a quality control benchmark when evaluating batch-to-batch consistency in physicochemical profiling . The tetrahydrofuran analog cannot serve this purpose identically due to the aromaticity difference affecting UV detection and chromatographic retention behavior.

Structure-Activity Relationship (SAR) Studies Exploring the Role of 6-Position Substituents on Benzothiazole Bioactivity

In a medicinal chemistry program investigating 2-aminobenzothiazoles, the target compound provides the 6-methylthio substitution pattern, which can be systematically compared against the 6-bromo, 6-chloro, or 6-unsubstituted analogs to deconvolute the electronic and steric contributions of the 6-substituent to target binding [1]. The furan-2-ylmethyl group is held constant across the series, isolating the variable at the 6-position. The compound's distinct hydrogen bond acceptor profile (5 acceptors, including thioether) relative to halogen-substituted analogs (4 acceptors) provides a clear differentiation axis for SAR interpretation [1].

Quote Request

Request a Quote for N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.